molecular formula C28H47NO4 B3394666 Dimethyl 5-(stearylamino)isophthalate CAS No. 63217-37-8

Dimethyl 5-(stearylamino)isophthalate

Cat. No.: B3394666
CAS No.: 63217-37-8
M. Wt: 461.7 g/mol
InChI Key: MSEHBOQBRYAONO-UHFFFAOYSA-N
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Description

Dimethyl 5-aminoisophthalate, also known as Dimethyl 5-aminobenzene-1,3-dicarboxylate, is a compound with the molecular formula H2NC6H3-1,3-(CO2CH3)2 . It appears as white to light yellow to light orange powder or crystal .


Synthesis Analysis

While specific synthesis methods for Dimethyl 5-(stearylamino)isophthalate were not found, a study on the synthesis of 5-substituted derivatives of isophthalic acid provides some insights . The study discusses a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-aminoisophthalate consists of a benzene ring substituted with two methyl ester groups and one amino group .


Physical And Chemical Properties Analysis

Dimethyl 5-aminoisophthalate is a solid at 20°C . It has a molecular weight of 209.20 g/mol . The melting point ranges from 178 to 181°C .

Safety and Hazards

Dimethyl 5-aminoisophthalate may cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and not breathe dust .

Future Directions

While specific future directions for Dimethyl 5-(stearylamino)isophthalate are not available, research on similar compounds suggests potential applications in environmental protection and medicine .

Properties

IUPAC Name

dimethyl 5-(octadecylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-26-22-24(27(30)32-2)21-25(23-26)28(31)33-3/h21-23,29H,4-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEHBOQBRYAONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069794
Record name Dimethyl 5-(stearylamino)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63217-37-8
Record name 1,3-Dimethyl 5-(octadecylamino)-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63217-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-(octadecylamino)-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063217378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-(octadecylamino)-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-(stearylamino)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similarly, 1-bromooctane, 1-bromononane, 1-bromodecane, 1-bromoundecane, 1-bromododecane, 2-bromododecane, 1-bromotridecane, 1-bromotetradecane, 1-bromopentadecane, 1-bromo-14-methylpentadecane, 1-bromoheptadecane, 1-bromooctadecane, and 1-bromononadecane gave respectively, dimethyl 5-octylaminoisophthalate, dimethyl 5-nonylaminoisophthalate, dimethyl 5-decylaminoisophthalate, dimethyl 5-undecylaminoisophthalate, dimethyl 5-dodecylaminoisophthalate, dimethyl 5-(1-methylundecylamino)isophthalate, dimethyl 5-tridecylaminoisophthalate, dimethyl 5-tetradecylaminoisophthalate, dimethyl 5-pentadecylaminoisophthalate, dimethyl 5(14-methylpentadecyl)aminoisophthalate, dimethyl 5-heptadecylaminoisophthalate, dimethyl 5-octadecylaminoisophthalate, and dimethyl 5-nonadecylaminoisophthalate.
Name
dimethyl 5-octylaminoisophthalate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
dimethyl 5(14-methylpentadecyl)aminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 5-heptadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dimethyl 5-nonadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dimethyl 5-nonylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
dimethyl 5-decylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
dimethyl 5-undecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethyl 5-dodecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
dimethyl 5-(1-methylundecylamino)isophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
dimethyl 5-tridecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
dimethyl 5-tetradecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
dimethyl 5-pentadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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